Cas no 766-52-9 (1-ethyl-2-methyl-piperidine)

1-ethyl-2-methyl-piperidine 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-2-methylpiperidine
- 2-Pipecoline, 1-ethyl-
- 1-ethyl-2-methyl-piperidine
- NoName_3490
- SCHEMBL772189
- 766-52-9
- LPCWDBCEHWHJGX-UHFFFAOYSA-N
- a-Methyl-a'-athyl-piperidin
- DTXSID00902914
- Piperidine, 1-ethyl-2-methyl-
-
- インチ: InChI=1S/C8H17N/c1-3-9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3
- InChIKey: LPCWDBCEHWHJGX-UHFFFAOYSA-N
- ほほえんだ: CCN1CCCCC1C
計算された属性
- せいみつぶんしりょう: 127.13621
- どういたいしつりょう: 127.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- PSA: 3.24
1-ethyl-2-methyl-piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-1.0g |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 1.0g |
¥4536.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-250.0mg |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 250.0mg |
¥1814.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-1G |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 1g |
¥ 4,620.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-500.0mg |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 500.0mg |
¥3026.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-100.0mg |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 100.0mg |
¥1361.0000 | 2024-08-02 |
1-ethyl-2-methyl-piperidine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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9. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
1-ethyl-2-methyl-piperidineに関する追加情報
1-Ethyl-2-Methyl-Piperidine: A Comprehensive Overview
1-Ethyl-2-Methyl-Piperidine, also known by its CAS number 766-52-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, belonging to the piperidine family, is characterized by its six-membered ring structure with one nitrogen atom and two substituents: an ethyl group at position 1 and a methyl group at position 2. The unique combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 1-Ethyl-2-Methyl-Piperidine typically involves multi-step processes, often starting from simpler precursors like aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the piperidine ring with high precision. These methods not only enhance the yield but also allow for greater control over the stereochemistry of the product, which is crucial for applications in drug discovery.
One of the most promising areas of application for 1-Ethyl-2-Methyl-Piperidine is in the field of drug design. The compound's nitrogen-containing ring structure makes it an ideal candidate for mimicking bioactive molecules found in nature. Recent studies have demonstrated its potential as a scaffold for developing novel antidepressants and anti-inflammatory agents. For example, a research team at the University of California reported that derivatives of this compound exhibited potent inhibitory activity against enzymes involved in neurodegenerative diseases, such as acetylcholinesterase.
Beyond pharmaceuticals, 1-Ethyl-2-Methyl-Piperidine has found utility in the synthesis of advanced materials. Its ability to form stable complexes with metal ions has led to its use in creating coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential in gas storage, catalysis, and sensing technologies. A study published in *Nature Materials* highlighted how incorporating this compound into MOFs significantly improved their gas adsorption capacities, making them viable candidates for industrial applications.
In terms of physical properties, 1-Ethyl-2-Methyl-Piperidine exhibits a melting point of approximately 58°C and a boiling point around 175°C under standard conditions. Its solubility in organic solvents like dichloromethane and THF facilitates its use in various chemical reactions. Recent research has also explored its thermal stability under high-pressure conditions, revealing its suitability for high-temperature industrial processes.
The environmental impact of 1-Ethyl-2-Methyl-Piperidine has been a topic of recent concern. Studies indicate that it is biodegradable under aerobic conditions, with complete degradation occurring within 48 hours. However, its potential toxicity to aquatic life necessitates careful handling during industrial use. Regulatory bodies have recommended implementing strict waste management protocols to minimize ecological risks associated with this compound.
Looking ahead, the demand for 1-Ethyl-2-Methyl-Piperidine is expected to grow as researchers continue to uncover its diverse applications. Collaborative efforts between academia and industry are likely to drive innovation in its synthesis and application domains. For instance, ongoing projects aim to exploit its chiral properties for asymmetric catalysis, which could revolutionize the production of enantiomerically pure compounds—a critical requirement in pharmaceutical manufacturing.
In conclusion, 1-Ethyl-2-Methyl-Piperidine (CAS No 766-52-9) stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application development, positions it as a key player in both scientific research and industrial innovation. As our understanding of this compound deepens, so too does its potential to address some of the most pressing challenges in healthcare, materials science, and beyond.
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